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Compound of Interest

Compound Name: 3,4,5-Trifluoro-benzamidine

Cat. No.: B1608484 Get Quote

Benzamidine and its derivatives represent a cornerstone class of molecules in medicinal

chemistry, primarily recognized for their ability to act as competitive inhibitors of serine

proteases.[1][2] The core benzamidine structure serves as a potent pharmacophore that

mimics the binding of arginine or lysine residues in the active sites of enzymes like trypsin and

urokinase.

The strategic introduction of fluorine atoms onto the phenyl ring, as seen in 3,4,5-Trifluoro-
benzamidine hydrochloride, is a well-established method in modern drug design to modulate a

compound's physicochemical and pharmacological properties. Fluorination can enhance

metabolic stability, improve membrane permeability, and increase binding affinity through

favorable electrostatic interactions. This guide provides an in-depth examination of this specific

trifluorinated analogue, a compound of significant interest for its potential as a selective

enzyme inhibitor.

Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is fundamental for its

application in any experimental setting. The key properties of 3,4,5-Trifluoro-benzamidine
hydrochloride are summarized below.
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Property Value Source

Chemical Name
3,4,5-Trifluoro-benzamidine

hydrochloride
[3][4][5][6]

Synonyms
3,4,5-Trifluorobenzimidamide

hydrochloride
[5]

CAS Number 910053-71-3 [3][4][5][6]

Molecular Formula C₇H₆ClF₃N₂ [4][5][7]

Molecular Weight 210.58 g/mol [4][5][7]

IUPAC Name

3,4,5-

trifluorobenzenecarboximidami

de;hydrochloride

[4]

Physical Form Solid (Typical) -

Storage Store in a dry, sealed place [5]

Synthesis and Purification: The Pinner Reaction
The most reliable and widely adopted method for synthesizing benzamidine hydrochlorides

from their corresponding benzonitriles is the Pinner reaction. This two-step process is highly

effective for producing the desired amidine salt under anhydrous conditions.

The causality behind this choice of methodology lies in its efficiency. The reaction proceeds

through a highly activated nitrilium ion intermediate, which is readily attacked by a weak

nucleophile like an alcohol. The subsequent ammonolysis is a straightforward conversion of the

resulting imino ester (Pinner salt) to the final amidine.

Experimental Protocol: Synthesis via Pinner Reaction
This protocol outlines the synthesis of 3,4,5-Trifluoro-benzamidine hydrochloride from 3,4,5-

Trifluorobenzonitrile.

Step 1: Formation of the Imino Ester Hydrochloride (Pinner Salt)
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System Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a

magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl₂) to protect the reaction

from atmospheric moisture.

Reagents: Add 3,4,5-Trifluorobenzonitrile (1 equivalent) to anhydrous ethanol (approx. 5-10

mL per gram of nitrile) in the flask.[8][9]

Acidification: Cool the solution to 0°C using an ice bath. Bubble anhydrous hydrogen chloride

(HCl) gas through the solution with gentle stirring.[10][11] The reaction is exothermic and

should be controlled.

Reaction: Continue bubbling HCl gas for 2-4 hours. A white precipitate of the imino ester

hydrochloride (Pinner salt) will form.[12]

Isolation: After the reaction is complete, seal the flask and allow it to stand at a low

temperature (e.g., 4°C) overnight to ensure complete precipitation. Collect the solid product

by filtration, wash with a small amount of cold, anhydrous diethyl ether to remove unreacted

starting material, and dry under vacuum.

Step 2: Ammonolysis to Form 3,4,5-Trifluoro-benzamidine Hydrochloride

Reagents: Dissolve the dried Pinner salt from Step 1 in anhydrous ethanol in a new flask.

Ammonolysis: Cool the solution to 0-10°C. Bubble anhydrous ammonia (NH₃) gas through

the solution with stirring until the solution is saturated. Alternatively, a solution of ammonia in

ethanol can be used.

Reaction: Stir the mixture at room temperature for 3-6 hours. Ammonium chloride will

precipitate as a byproduct.

Workup: Remove the ammonium chloride precipitate by filtration.

Purification: Concentrate the filtrate under reduced pressure to yield the crude 3,4,5-
Trifluoro-benzamidine hydrochloride. The product can be further purified by recrystallization

from an appropriate solvent system, such as ethanol/ether.
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Caption: Workflow for the Pinner reaction synthesis.

Analytical Characterization: A Self-Validating
System
The structural elucidation and purity assessment of the final product are critical. A combination

of spectroscopic techniques provides a self-validating system, where each method

corroborates the findings of the others.

Experimental Protocols: Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR provide detailed information about the chemical environment of

hydrogen and carbon atoms, respectively.[13] The fluorine atoms will cause characteristic

splitting in both ¹H and ¹³C spectra (J-coupling), which is definitive for structure confirmation.

Protocol:

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent

(e.g., DMSO-d₆ or D₂O).

Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

Expected ¹H NMR Signals: Look for signals corresponding to the two aromatic protons

and the exchangeable -NH₂ and =NH protons of the amidinium group. The aromatic

signals will appear as complex multiplets due to H-F coupling.
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Expected ¹³C NMR Signals: Expect signals for the four unique aromatic carbons and the

amidine carbon (C=N). The aromatic carbon signals will exhibit large C-F coupling

constants.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by

measuring the absorption of infrared radiation at specific vibrational frequencies.

Protocol:

Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total

Reflectance (ATR) accessory for a solid sample.

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Characteristic Peaks:

~3300-3100 cm⁻¹: N-H stretching vibrations of the amidinium group.

~1650-1680 cm⁻¹: C=N stretching of the amidine.

~1100-1300 cm⁻¹: Strong C-F stretching vibrations.

3. Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for

the determination of the molecular weight and elemental composition.

Protocol:

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol or acetonitrile/water).

Acquisition: Analyze using Electrospray Ionization (ESI) in positive ion mode.

Expected Ion: The primary ion observed should correspond to the protonated molecule

[M+H]⁺ of the free base (3,4,5-Trifluoro-benzamidine), which would have an m/z value
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corresponding to C₇H₅F₃N₂. The presence of multiple fluorine atoms provides a unique

mass defect signature.

Structural Elucidation & Purity Verification
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Caption: Logical workflow for analytical characterization.

Biological Activity and Applications: Targeting the
uPA System
The primary pharmacological interest in 3,4,5-Trifluoro-benzamidine hydrochloride stems

from its potential as an inhibitor of the urokinase-type plasminogen activator (uPA) system. The

uPA system is a critical player in extracellular matrix (ECM) remodeling.[14]
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Mechanism of Action: Inhibition of a Serine Protease
The uPA enzyme is a serine protease that converts the zymogen plasminogen into active

plasmin.[15] Plasmin, in turn, degrades various components of the ECM and activates matrix

metalloproteinases (MMPs), leading to further tissue degradation.[16] In pathological conditions

like cancer, the overexpression of uPA is strongly correlated with tumor invasion, metastasis,

and poor prognosis.[17][18]

By inhibiting the catalytic activity of uPA, compounds like 3,4,5-Trifluoro-benzamidine
hydrochloride can prevent the downstream cascade of ECM degradation, thereby reducing the

invasive potential of cancer cells.[14][16] The positively charged amidinium group of the

inhibitor docks into the S1 pocket of the uPA active site, which is specifically designed to

accommodate basic amino acid residues (arginine/lysine), leading to potent and competitive

inhibition.
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Caption: Inhibition of the uPA signaling pathway.

Conclusion
3,4,5-Trifluoro-benzamidine hydrochloride is a valuable chemical tool for researchers in

oncology and enzymology. Its synthesis is achievable through the classic Pinner reaction, and

its structure can be rigorously validated using standard analytical techniques. As a potent

inhibitor of the serine protease uPA, it serves as a critical lead compound for developing novel

anti-cancer therapeutics aimed at preventing tumor invasion and metastasis. This guide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1608484?utm_src=pdf-body-img
https://www.benchchem.com/product/b1608484?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1608484?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


provides the foundational knowledge and practical protocols necessary for scientists to

effectively utilize this compound in their research and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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